molecular formula C14H15N3O4 B2854114 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1788559-66-9

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2854114
CAS No.: 1788559-66-9
M. Wt: 289.291
InChI Key: REDRDBAYLVLOJE-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a pyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-2-yl and pyridin-3-yl precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and coupling agents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is studied for its interactions with biological macromolecules. It has shown potential as a ligand for various receptors and enzymes, making it a valuable tool in drug discovery and development.

Medicine: The compound has been investigated for its therapeutic properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Comparison with Similar Compounds

  • N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

  • N1,N2-Bis(furan-2-ylmethyl)oxalamide

  • N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide

Uniqueness: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide stands out due to its specific structural features, which include the methoxyethyl group and the pyridin-3-yl moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-12(11-5-3-7-21-11)9-16-13(18)14(19)17-10-4-2-6-15-8-10/h2-8,12H,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRDBAYLVLOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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